REACTION_CXSMILES
|
[C:1]([CH:6]1[N:9](C2C=CC(OC)=CC=2)[C:8](=[O:18])[CH:7]1[O:19][CH3:20])([O:3][CH2:4][CH3:5])=[O:2].[N+]([O-])([O-])=O.[NH4+].S([O-])([O-])=O.[Na+].[Na+]>C(#N)C.O>[C:1]([CH:6]1[NH:9][C:8](=[O:18])[CH:7]1[O:19][CH3:20])([O:3][CH2:4][CH3:5])=[O:2] |f:1.2,3.4.5|
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Name
|
4-carboethoxy-3-methoxy-1-(p-methoxyphenyl)azetidine-2-one
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OCC)C1C(C(N1C1=CC=C(C=C1)OC)=O)OC
|
Name
|
|
Quantity
|
8.23 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[NH4+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Type
|
CUSTOM
|
Details
|
After stirring at 0° for 1 hour the solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with 3×75 ml of ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with 10% sodium sulfite and saturated sodium chloride solutions
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
Filtration and evaporation
|
Type
|
CUSTOM
|
Details
|
gave an amber oil which
|
Type
|
CUSTOM
|
Details
|
was recrystallized from methylene chloride/hexane
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OCC)C1C(C(N1)=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 700 mg | |
YIELD: CALCULATEDPERCENTYIELD | 80.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |